

Purification of Azido-PEG8-Azide conjugates from unreacted linkers

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Compound of Interest

Compound Name: Azido-PEG8-Azide

Cat. No.: B8252066

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Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted **Azido-PEG8-Azide** linkers from my conjugate?

It is critical to remove excess, unreacted linkers to ensure the purity of your final bioconjugate. Residual linkers can interfere with downstream applications by causing inaccurate characterization, reduced specific activity, and potential off-target effects in biological assays.[1]

Q2: What is the molecular weight of **Azido-PEG8-Azide**?

The molecular weight of **Azido-PEG8-Azide** is 464.5 g/mol .[2] This relatively small size is a key factor in choosing an appropriate purification method.

Q3: What are the most common methods for purifying **Azido-PEG8-Azide** conjugates?

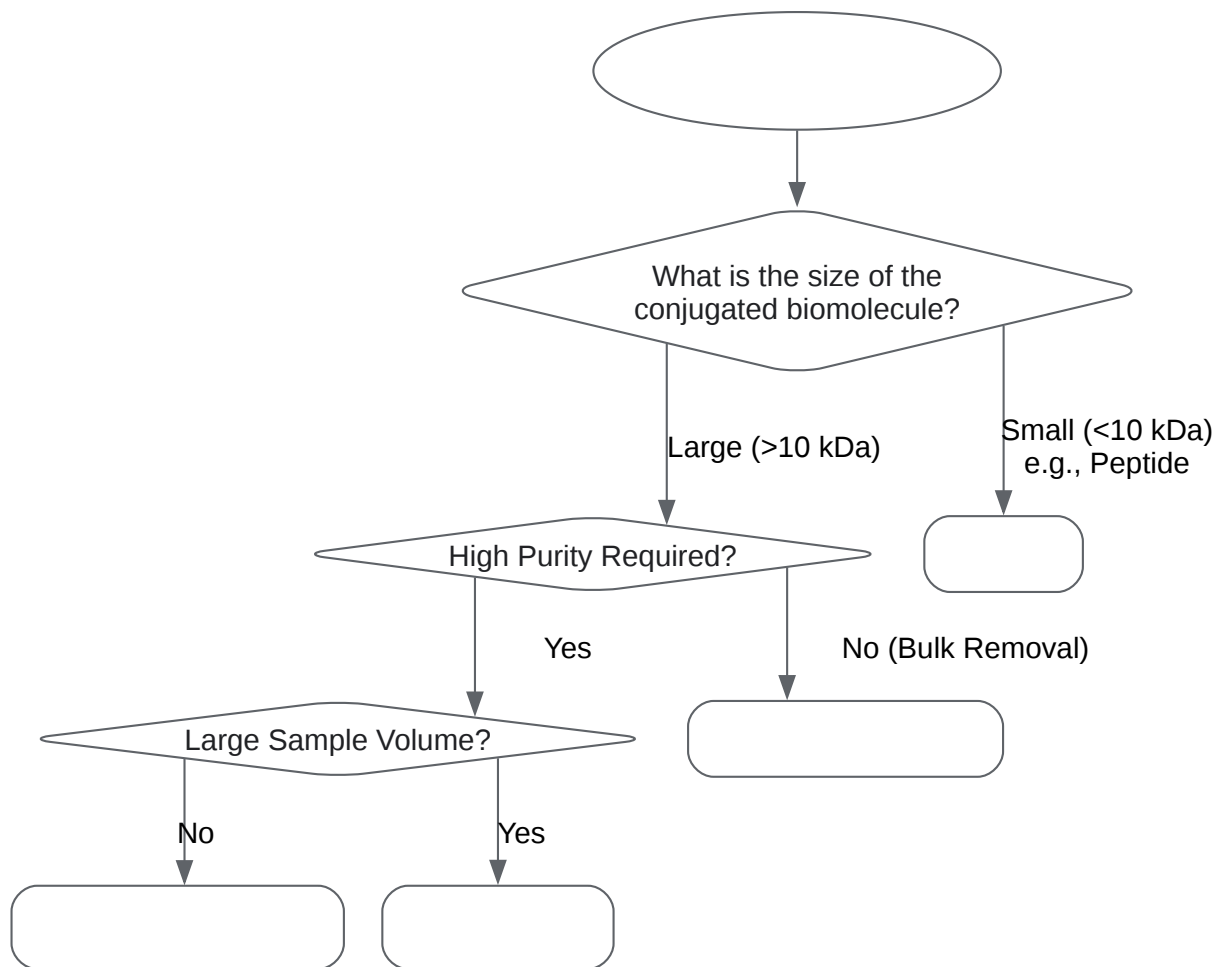
The most common purification methods leverage the size difference between the small linker and the much larger bioconjugate. These include:

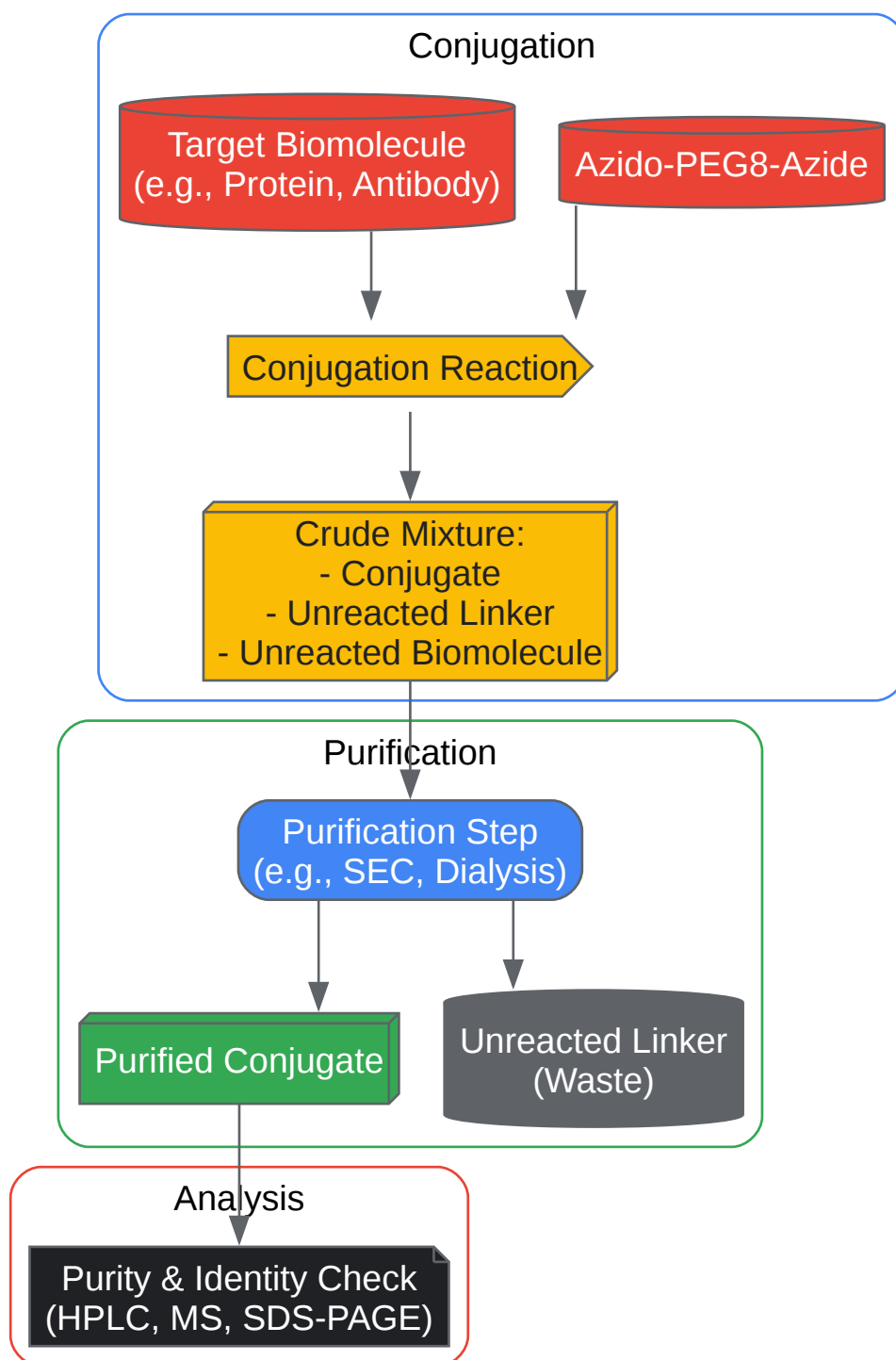
- Size-Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius.[3]

- Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a defined molecular weight cutoff (MWCO) to separate the large conjugate from the small, unreacted linker.[3][4]
- Tangential Flow Filtration (TFF): A rapid and scalable membrane-based separation technique suitable for larger volumes.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on differences in hydrophobicity. This method can offer high resolution.

Q4: How do I choose the best purification method for my specific conjugate?

The choice of method depends on several factors, including the size and stability of your target biomolecule, the required final purity, sample volume, and available equipment. The workflow diagram below can help guide your decision.





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- [3. peg.bocsci.com \[peg.bocsci.com\]](https://www.peg.bocsci.com)
- [4. タンパク質透析、脱塩、および濃縮 | Thermo Fisher Scientific - JP \[thermofisher.com\]](#)
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